8-(Difluoromethyl)quinolin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)quinolin-4-ol typically involves the introduction of a difluoromethyl group into the quinoline ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This transition metal-free method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
8-(Difluoromethyl)quinolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antibacterial and antiviral agents.
Industry: The compound is used in the production of advanced materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. By stabilizing the enzyme-DNA complex, the compound prevents the progression of the replication fork, leading to bacterial cell death . The unique properties of the difluoromethyl group enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activity.
Trifluoromethylquinolines: Compounds like 6,8-dichloro-2-(trifluoromethyl)quinolin-4-ol share similar structural features but differ in their fluorine substitution patterns.
Uniqueness
8-(Difluoromethyl)quinolin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, membrane permeability, and binding affinity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
8-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-3-1-2-6-8(14)4-5-13-9(6)7/h1-5,10H,(H,13,14) |
InChI Key |
FYOLFWJDEGXLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)NC=CC2=O |
Origin of Product |
United States |
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